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Introduction
Nemonoxacin is a novel, non-fluorinated quinolone (NFQ) antibiotic with a broad spectrum of

activity against Gram-positive, Gram-negative, and atypical pathogens.[1][2][3] It is particularly

potent against drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus

(MRSA) and penicillin-resistant Streptococcus pneumoniae.[1][4] Developed to overcome

some of the limitations of earlier fluoroquinolones, its unique chemical structure contributes to a

favorable efficacy and safety profile.[1][5] This technical guide provides an in-depth overview of

the chemical structure, properties, mechanism of action, and key experimental data related to

Nemonoxacin malate.

Chemical Structure and Physicochemical Properties
Nemonoxacin is distinguished from traditional fluoroquinolones by the absence of a fluorine

atom at the C-6 position of the quinolone nucleus, a modification that may reduce certain side

effects.[1][5] Key structural features include a C-8 methoxy group, which enhances its activity

against Gram-positive bacteria by targeting both DNA gyrase and topoisomerase IV, and a
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substituted (3S,5S)-3-amino-5-methylpiperidin-1-yl group at the C-7 position.[6][7] The drug is

formulated as a malate salt to improve its pharmaceutical properties.[5]

Chemical Structure
Nemonoxacin (Free Base)

IUPAC Name: 7-[(3S,5S)-3-amino-5-methylpiperidin-1-yl]-1-cyclopropyl-8-methoxy-4-

oxoquinoline-3-carboxylic acid[8]

Chemical Formula: C₂₀H₂₅N₃O₄[6][8]

SMILES: C[C@H]1C--INVALID-LINK--N[8]

Nemonoxacin Malate

Chemical Formula: C₂₀H₂₅N₃O₄·C₄H₆O₅[9] (Note: Some sources indicate a monohydrate

with the formula C₂₀H₂₅N₃O₄·C₄H₆O₅·H₂O[5])

Physicochemical Properties
The following table summarizes the key physicochemical properties of Nemonoxacin and its

malate salt.

Property Value Reference(s)

Nemonoxacin (Free Base)

Molecular Weight 371.43 g/mol [8][10]

Appearance White Solid [10][11]

Nemonoxacin Malate

Molecular Weight 505.52 g/mol [12][13]

CAS Number 951163-60-3 [3][12]

Appearance Solid [12]
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Mechanism of Action
Nemonoxacin exerts its bactericidal effect through a dual-targeting mechanism, inhibiting two

essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][14]

These enzymes are critical for bacterial DNA replication, transcription, repair, and

recombination.[1]

Inhibition of DNA Gyrase: This enzyme is responsible for introducing negative supercoils into

bacterial DNA, a process necessary for the initiation of DNA replication. Nemonoxacin binds

to the DNA-gyrase complex, stabilizing it and preventing the re-ligation of cleaved DNA

strands.[14]

Inhibition of Topoisomerase IV: This enzyme is crucial for the separation of interlinked

daughter chromosomes following DNA replication. By inhibiting topoisomerase IV,

Nemonoxacin prevents proper segregation of replicated DNA, thus halting bacterial cell

division.[14]

This dual inhibition is particularly effective against Gram-positive bacteria and is thought to

contribute to a lower propensity for resistance development compared to other quinolones.[1]

[15]
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Nemonoxacin's dual-inhibition mechanism of action.

Pharmacokinetics
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Pharmacokinetic studies have shown that Nemonoxacin is rapidly absorbed after oral

administration, with a long elimination half-life that supports a once-daily dosing regimen.[6][16]

Human Pharmacokinetic Parameters
The following table summarizes pharmacokinetic data from studies in healthy volunteers.

Parameter Oral Administration
Intravenous
Administration

Reference(s)

Dose 500 mg 750 mg 500 mg

Cmax (mg/L) 4.47 ± 0.94 6.07 ± 1.25 7.97 ± 1.34

Tmax (h) 1-2 1-2 -

AUC₀₋₂₄ (mg·h/L) 40.46 ± 9.52 54.17 ± 12.10 46.92 ± 7.64

t½ (h) >10 >10 >10

Oral Bioavailability ~100% ~100% -

Plasma Protein

Binding
~16% ~16% ~16%

Renal Excretion (% of

dose)
60-75% (unchanged) 60-75% (unchanged) 60-75% (unchanged)

Animal Pharmacokinetic Parameters (Murine Model)
Pharmacokinetic data from a neutropenic murine lung infection model following subcutaneous

administration.
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Parameter 2.5 mg/kg 10 mg/kg 40 mg/kg 80 mg/kg
Reference(s
)

Cmax (mg/L) 0.56 - - 7.32 [17][18]

AUC₀₋₂₄

(mg·h/L)
0.67 - - 26.10 [17][18]

t½ (h) 0.8-1.4 0.8-1.4 0.8-1.4 0.8-1.4 [17][18]

ELF

Penetration

Ratio

1.40 1.40 1.40 1.40 [19]

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀₋₂₄: Area under the

concentration-time curve from 0 to 24 hours; t½: Elimination half-life; ELF: Epithelial lining fluid.

Pharmacodynamics and In Vitro Activity
Nemonoxacin demonstrates potent in vitro activity against a wide range of clinically relevant

pathogens.[15] Its efficacy is best predicted by the free drug area under the concentration-time

curve to minimum inhibitory concentration ratio (fAUC₀₋₂₄/MIC).[17][19] In a murine lung

infection model, fAUC₀₋₂₄/MIC values of 8.6, 23.2, and 44.4 were associated with

bacteriostatic, 1-log₁₀, and 2-log₁₀ CFU reduction of S. pneumoniae, respectively.[17][19]

In Vitro Susceptibility Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for

Nemonoxacin against various bacterial isolates.
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Organism Subgroup
Nemonoxacin
MIC₉₀ (μg/mL)

Reference(s)

Staphylococcus

aureus
MSSA ≤0.03 - 0.12 [4][20]

MRSA (Community-

Acquired)
0.06 - 0.5 [2][4][20]

MRSA (Hospital-

Acquired)
4 [4]

Ciprofloxacin-resistant

MRSA
1 [20]

Streptococcus

pneumoniae
Penicillin-Susceptible 0.015 - 0.06 [4][20]

Penicillin-Resistant 0.03 [4]

All Invasive Isolates 0.06 [20]

Enterococcus faecalis All Isolates 1 [4]

Chlamydia

trachomatis
All Isolates 0.06

Chlamydia

pneumoniae
All Isolates 0.06 [2]

Helicobacter pylori All Isolates 0.25 [15]

MSSA: Methicillin-Susceptible Staphylococcus aureus; MRSA: Methicillin-Resistant

Staphylococcus aureus.

Experimental Protocols
This section provides an overview of key methodologies used in the evaluation of

Nemonoxacin.

In Vitro Susceptibility Testing: Broth Microdilution
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The Minimum Inhibitory Concentration (MIC) of Nemonoxacin is determined using the broth

microdilution method in accordance with Clinical and Laboratory Standards Institute (CLSI)

guidelines.[1][15]

Preparation of Nemonoxacin Stock: Nemonoxacin malate powder is solubilized according

to the manufacturer's instructions to create a high-concentration stock solution.

Serial Dilution: A two-fold serial dilution of the Nemonoxacin stock is performed in cation-

adjusted Mueller-Hinton broth within 96-well microdilution plates to achieve a range of final

concentrations. For fastidious organisms like S. pneumoniae, the broth is supplemented with

5% lysed horse blood.[1]

Inoculum Preparation: Bacterial isolates are grown on appropriate agar plates. Colonies are

then used to prepare a standardized inoculum suspension equivalent to a 0.5 McFarland

standard. This suspension is further diluted to achieve a final concentration of approximately

5 x 10⁵ CFU/mL in the wells.

Inoculation and Incubation: The microdilution plates are inoculated with the standardized

bacterial suspension. The plates are incubated at 35-37°C for 16-20 hours in ambient air.

MIC Determination: The MIC is recorded as the lowest concentration of Nemonoxacin that

completely inhibits visible bacterial growth.

Pharmacokinetic Analysis: HPLC-Fluorescence Assay
A validated high-performance liquid chromatography (HPLC) method with fluorescence

detection is used for the quantification of Nemonoxacin in biological matrices like plasma and

bile.[9][14]

Sample Preparation (Plasma): Nemonoxacin and an internal standard (e.g., gatifloxacin) are

extracted from 50 μL of plasma using a liquid-liquid extraction with an ethyl acetate-

isopropanol (70/30, v/v) mixture.[9][14]

Sample Preparation (Bile): Bile samples (10 μL) are prepared by direct dilution with the

mobile phase buffer.[9][14]

Chromatographic Separation:
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Column: C6-phenyl column (5 μm, 25 cm × 4.6 mm i.d.).[9][14]

Mobile Phase: A mixture of methanol and 50 mM potassium dihydrogen phosphate

containing 0.5% (v/v) triethylamine (pH 7.5). The ratio is adjusted for plasma (45/55 v/v)

and bile (35/65 v/v) samples.[9][14]

Flow Rate: 1 mL/min.[9][14]

Temperature: 30°C.[9][14]

Detection: Fluorescence is measured at an emission wavelength of 465 nm with an

excitation wavelength of 285 nm.[9][14]

Quantification: A calibration curve is generated using spiked matrix standards. The lower limit

of quantification is 5 ng/mL in plasma and 100 ng/mL in bile.[9][14]

In Vivo Efficacy: Neutropenic Murine Lung Infection
Model
This model is used to evaluate the in vivo efficacy of Nemonoxacin and determine key

pharmacodynamic parameters.[15]
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Model Setup

Treatment and Analysis

Outcome

1. Induce Neutropenia
Inject mice with cyclophosphamide

(e.g., 150 mg/kg at day -4 and 100 mg/kg at day -1)

2. Induce Lung Infection
Intranasal or intratracheal inoculation

with bacterial suspension (e.g., S. pneumoniae)

Proceed after 1 day

3. Administer Nemonoxacin
Initiate treatment at 2h post-infection.

Administer various dosing regimens (subcutaneously)

Wait 2 hours

4. Sample Collection
Collect lung homogenates at 24h post-treatment

Wait 24 hours

5. Bacterial Quantification
Determine bacterial load (CFU/lung)

via serial dilution and plating

6. Determine Efficacy
Correlate PK/PD indices (e.g., fAUC/MIC)

with bacterial reduction (Δlog10 CFU)

Click to download full resolution via product page

Workflow for the neutropenic murine lung infection model.
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Conclusion
Nemonoxacin malate is a promising non-fluorinated quinolone with a potent dual-targeting

mechanism of action and a broad spectrum of antibacterial activity, particularly against resistant

Gram-positive pathogens. Its favorable pharmacokinetic profile supports convenient dosing

regimens. The data and protocols summarized in this guide provide a valuable technical

resource for researchers and professionals involved in the ongoing study and development of

novel antimicrobial agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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